molecular formula C16H30O4 B14712986 Diheptyl oxalate CAS No. 20442-03-9

Diheptyl oxalate

Cat. No.: B14712986
CAS No.: 20442-03-9
M. Wt: 286.41 g/mol
InChI Key: BODADHIQAXIHKU-UHFFFAOYSA-N
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Description

Diheptyl oxalate is an organic compound with the molecular formula C₁₆H₃₀O₄. It is an ester derived from oxalic acid and heptanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl oxalate can be synthesized through the esterification reaction between oxalic acid and heptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of pure this compound .

Chemical Reactions Analysis

Types of Reactions: Diheptyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diheptyl oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of diheptyl oxalate involves its interaction with various molecular targets and pathways. For example, in biological systems, this compound may interact with enzymes and proteins, leading to changes in their activity and function. The compound’s ester group can undergo hydrolysis, releasing oxalic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

  • Diethyl oxalate
  • Dimethyl oxalate
  • Dibutyl oxalate
  • Dipropyl oxalate

Comparison: Diheptyl oxalate is unique due to its longer alkyl chain compared to other oxalate esters. This longer chain can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other oxalate esters may not be as effective .

Properties

CAS No.

20442-03-9

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

diheptyl oxalate

InChI

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-19-15(17)16(18)20-14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

BODADHIQAXIHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(=O)OCCCCCCC

Origin of Product

United States

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